N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . Thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler derivative with similar biological activities.
2-Acetylthiophene: Known for its use as an intermediate in drug synthesis.
Thiophene-2-ethylamine: Used in the synthesis of various thiophene-based compounds.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific structure, which combines the properties of both thiophene and carboxamide functional groups. This combination enhances its potential biological activities and makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-8(9-3-1-5-15-9)7-12-11(14)10-4-2-6-16-10/h1-6,8,13H,7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZPHXIFDAORM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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